molecular formula C9H8BrN B7895888 3-(2-Bromoethyl)benzonitrile

3-(2-Bromoethyl)benzonitrile

Cat. No. B7895888
M. Wt: 210.07 g/mol
InChI Key: JFTLITRZMNKVBD-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)benzonitrile is a useful research compound. Its molecular formula is C9H8BrN and its molecular weight is 210.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Herbicide Degradation : Benzonitriles, including 3-(2-Bromoethyl)benzonitrile, are used in herbicides like dichlobenil, bromoxynil, and ioxynil. Microbial degradation of these herbicides in soil and sub-surface environments has been extensively studied, revealing insights into their degradation pathways and the diversity of degrader organisms involved (Holtze, Sørensen, Sørensen, & Aamand, 2008).

  • Chemical Synthesis : Benzonitriles can be synthesized via palladium-catalyzed cyanation of aryl halides, with 3-(2-Bromoethyl)benzonitrile being a potential intermediate. This process, which uses potassium hexacyanoferrate(II) as a cyanating agent, is significant for both academic and industrial applications (Schareina, Zapf, & Beller, 2004).

  • Solar Cell Applications : In dye-sensitized solar cells (DSSCs), benzonitrile-based electrolytes have demonstrated beneficial effects. These electrolytes ensure long-term stability and efficiency due to benzonitrile's low vapor pressure (Latini, Aldibaja, Cavallo, & Gozzi, 2014).

  • Polymerization Processes : Benzonitriles like 3-(2-Bromoethyl)benzonitrile may be involved in polymerization processes. For instance, atom transfer radical polymerization (ATRP) of styrene and acrylonitrile has used similar benzonitrile derivatives as initiators (Al‐harthi et al., 2007).

  • Cytotoxicity Studies : The cytotoxic effects of benzonitrile herbicides, including derivatives of 3-(2-Bromoethyl)benzonitrile, have been studied on human cell lines. These studies are crucial for understanding the environmental and health impacts of such compounds (Lovecká et al., 2015).

  • Antimicrobial Activity : Some benzonitrile derivatives have been synthesized and tested for their antimicrobial properties. This research can lead to new therapeutic agents (Kumar et al., 2022).

properties

IUPAC Name

3-(2-bromoethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTLITRZMNKVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromoethyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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